molecular formula C27H18O3 B12614460 2,4,6-Triphenylbenzene-1,3,5-tricarbaldehyde CAS No. 918342-68-4

2,4,6-Triphenylbenzene-1,3,5-tricarbaldehyde

Cat. No.: B12614460
CAS No.: 918342-68-4
M. Wt: 390.4 g/mol
InChI Key: WXXGBQMSBRGCAT-UHFFFAOYSA-N
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Description

2,4,6-Triphenylbenzene-1,3,5-tricarbaldehyde is an organic compound characterized by a benzene ring substituted with three phenyl groups and three formyl groups at the 1, 3, and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Triphenylbenzene-1,3,5-tricarbaldehyde typically involves the formylation of a triphenylbenzene precursor. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce formyl groups onto the aromatic ring. The reaction is usually carried out under controlled temperature conditions to ensure the selective formylation at the desired positions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Triphenylbenzene-1,3,5-tricarbaldehyde can undergo various chemical reactions, including:

    Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl groups can be reduced to primary alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the phenyl groups can be further functionalized.

Common Reagents and Conditions

    Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: 2,4,6-Triphenylbenzene-1,3,5-tricarboxylic acid.

    Reduction: 2,4,6-Triphenylbenzene-1,3,5-tris(methanol).

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2,4,6-Triphenylbenzene-1,3,5-tricarbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Potential use in the development of fluorescent probes and sensors due to its aromatic structure.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of advanced materials, including organic semiconductors and liquid crystals.

Mechanism of Action

The mechanism of action of 2,4,6-Triphenylbenzene-1,3,5-tricarbaldehyde is largely dependent on its chemical reactivity. The formyl groups can participate in nucleophilic addition reactions, forming intermediates that can further react to yield various products. The aromatic ring system allows for π-π interactions, which can be exploited in the design of molecular assemblies and materials.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde: Similar structure but with hydroxyl groups instead of phenyl groups.

    2,4,6-Trichlorobenzene-1,3,5-tricarbaldehyde: Chlorine atoms instead of phenyl groups.

    2,4,6-Tribromobenzene-1,3,5-tricarbaldehyde: Bromine atoms instead of phenyl groups.

Uniqueness

2,4,6-Triphenylbenzene-1,3,5-tricarbaldehyde is unique due to the presence of bulky phenyl groups, which can influence its reactivity and physical properties. The phenyl groups can provide steric hindrance, affecting the compound’s ability to participate in certain reactions compared to its halogenated or hydroxylated counterparts.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactivity, applications, and comparison with similar compounds

Properties

CAS No.

918342-68-4

Molecular Formula

C27H18O3

Molecular Weight

390.4 g/mol

IUPAC Name

2,4,6-triphenylbenzene-1,3,5-tricarbaldehyde

InChI

InChI=1S/C27H18O3/c28-16-22-25(19-10-4-1-5-11-19)23(17-29)27(21-14-8-3-9-15-21)24(18-30)26(22)20-12-6-2-7-13-20/h1-18H

InChI Key

WXXGBQMSBRGCAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=C(C(=C2C=O)C3=CC=CC=C3)C=O)C4=CC=CC=C4)C=O

Origin of Product

United States

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